Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide
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Overview
Description
Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide typically involves multiple steps, starting from readily available precursors. The process may include nitration, acylation, and hydrazide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-chlorophenyl)acetic acid
- Phenylacetic acid
- Bis(2,4-dichlorophenyl)acetic acid
Uniqueness
Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
63134-31-6 |
---|---|
Molecular Formula |
C31H38N4O5 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[4-(2-acetylhydrazinyl)phenyl]-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzamide |
InChI |
InChI=1S/C31H38N4O5/c1-8-30(4,5)21-10-16-28(26(18-21)31(6,7)9-2)40-27-17-15-24(35(38)39)19-25(27)29(37)32-22-11-13-23(14-12-22)34-33-20(3)36/h10-19,34H,8-9H2,1-7H3,(H,32,37)(H,33,36) |
InChI Key |
XUIOFXBSILOFII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)NNC(=O)C)C(C)(C)CC |
Origin of Product |
United States |
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